Cas no 89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid structure
89919-57-3 structure
Product Name:(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
كاس عدد:89919-57-3
وسط:C9H10O4
ميغاواط:182.173303127289
MDL:MFCD08685916
CID:720923
PubChem ID:440177
Update Time:2024-10-26

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
    • (2R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID
    • Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
    • (R)-3-(4-Hydroxyphenyl)lactate
    • 3-(4'-Hydroxyphenyl)-2-hydroxypropanoic acid
    • 3-(4-hydroxyphenyl)-lactic acid
    • 3-(p-hydroxyphenyl)-D,L-lactic acid
    • Benzenepropanoic acid,a,4-dihydroxy-,(aR)
    • D-p-Hydroxyphenyllactic acid
    • UNII-A3VOM7SS3C
    • (R)-beta-(p-Hydroxyphenyl)lactic acid
    • (αR)-α,4-Dihydroxybenzenepropanoic acid (ACI)
    • Benzenepropanoic acid, α,4-dihydroxy-, (R)- (ZCI)
    • (-)-3-(4-Hydroxyphenyl)lactic acid
    • (-)-β-(4-Hydroxyphenyl)lactic acid
    • (2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
    • (R)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid
    • (R)-3-(4-Hydroxyphenyl)lactic acid
    • (R)-3-(p-Hydroxyphenyl)lactic acid
    • (R)-β-(4-Hydroxyphenyl)lactic acid
    • (R)-β-(p-Hydroxyphenyl)lactic acid
    • Q27098335
    • P-HYDROXYPHENYL LACTIC ACID, (-)-
    • BENZENEPROPANOIC ACID, .ALPHA.,4-DIHYDROXY-, (.ALPHA.R)-
    • JVGVDSSUAVXRDY-MRVPVSSYSA-N
    • CS-0119804
    • SCHEMBL289562
    • P-HYDROXYPHENYL LACTIC ACID, (R)-
    • 89919-57-3
    • CHEBI:16003
    • AKOS006291517
    • P-HYDROXYPHENYL LACTIC ACID, D-
    • (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoicacid
    • Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaR)-
    • C03964
    • 3-(4'-hydroxyphenyl)-(2r)-lactic acid
    • E81445
    • (-)-.BETA.-(4-HYDROXYPHENYL)LACTIC ACID
    • A3VOM7SS3C
    • (R)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid
    • MDL: MFCD08685916
    • نواة داخلي: 1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1
    • مفتاح Inchi: JVGVDSSUAVXRDY-MRVPVSSYSA-N
    • ابتسامات: C(C1C=CC(O)=CC=1)[C@@H](O)C(=O)O

حساب السمة

  • نوعية دقيقة: 182.05800
  • النظائر كتلة واحدة: 182.05790880g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 3
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 13
  • تدوير ملزمة العد: 3
  • تعقيدات: 173
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 0.3
  • طوبولوجي سطح القطب: 77.8Ų

الخصائص التجريبية

  • كثيف: 1.404±0.06 g/cm3 (20 ºC 760 Torr),
  • الذوبان: 易溶 (100 g/L) (25 ºC),
  • بسا: 77.76000
  • لوغب: 0.38020

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid بيانات الجمارك

  • رمز النظام المنسق:2918290000
  • بيانات الجمارك:

    中国海关编码:

    2918290000

    概述:

    2918290000 其他含酚基但不含其他含氧基羧酸及其酸酐、酰卤化物、过氧化物和过氧酸及它们的衍生物。监管条件:AB(入境货物通关单,出境货物通关单)。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    R.进口食品卫生监督检验
    S.出口食品卫生监督检验

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Key Organics Ltd
CS-2497-5MG
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
5mg
£1,129.80 2023-02-16
Key Organics Ltd
CS-2497-250MG
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
0.25 g
£388.00 2023-04-17
Key Organics Ltd
CS-2497-0.5G
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
0.5g
£632.00 2025-02-08
Key Organics Ltd
CS-2497-1G
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
1g
£1117.00 2025-02-08
Advanced ChemBlocks
O32356-100MG
(R)-3-(4-Hydroxyphenyl)lactic acid
89919-57-3 95%
100MG
$210 2023-09-15
Advanced ChemBlocks
O32356-250MG
(R)-3-(4-Hydroxyphenyl)lactic acid
89919-57-3 95%
250MG
$335 2023-09-15
Advanced ChemBlocks
O32356-1G
(R)-3-(4-Hydroxyphenyl)lactic acid
89919-57-3 95%
1G
$810 2023-09-15
Key Organics Ltd
CS-2497-0.25g
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
0.25g
£389.00 2025-02-08
Aaron
AR006OZZ-100mg
Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
89919-57-3 98%
100mg
$225.00 2025-02-12
Aaron
AR006OZZ-250mg
Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
89919-57-3 98%
250mg
$426.00 2025-02-12

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  5 min, -20 °C
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ;  -20 °C; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
Solid-Phase Combinatorial Synthesis of Aeruginosin Derivatives and Their Biological Evaluation
Doi, Takayuki; Hoshina, Yoichiro; Mogi, Hiroyuki; Yamada, Yoshifumi; Takahashi, Takashi, Journal of Combinatorial Chemistry, 2006, 8(4), 571-582

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Formic acid Catalysts: 2885218-58-4 Solvents: Water ;  1 d, pH 7, 298 K
المراجع
Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water
Tensi, Leonardo ; Dall'Anese, Anna; Annunziata, Alfonso; Mearini, Simone; Nofrini, Vittorio; et al, Organometallics, 2023, 42(2), 157-166

طريقة الإنتاج 3

رد فعل الشرط
المراجع
D-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids
Simon, Ethan S.; Plante, Raymond; Whitesides, George M., Applied Biochemistry and Biotechnology, 1989, 22(2), 169-79

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: NAD ,  Ammonium acetate ,  Oxygen Catalysts: Formate dehydrogenase ,  L-Amino acid dehydrogenase ,  D-Hydroxyisocaproate dehydrogenase Solvents: Water ;  8 h, pH 7.0, 1 bar, 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
المراجع
Biocontrolled formal inversion or retention of L-α-amino acids to enantiopure (R)- or (S)-hydroxy acids
Busto, Eduardo; Richter, Nina; Grischek, Barbara; Kroutil, Wolfgang, Chemistry - A European Journal, 2014, 20(35), 11225-11228

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acid
Valls, Nativitat; Lopez-Canet, Meritxell; Vallribera, Merce; Bonjoch, Josep, Chemistry - A European Journal, 2001, 7(16), 3446-3460

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethyl acetate ,  Water ;  rt
المراجع
Type II estrogen binding site agonist: Synthesis and biological evaluation of the enantiomers of methyl-para-hydroxyphenyllactate (MeHPLA)
Pretlow, Lester; Williams, Roy; Elliott, Mark, Chirality, 2003, 15(8), 674-679

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  10 min, -40 °C
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ;  30 min, -40 °C; 12 h, -40 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
المراجع
Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth
Ke, Yi-Yu; Tsai, Chen-Hsuan; Yu, Hui-Ming; Jao, Yu-Chen; Fang, Jim-Min; et al, Journal of Agricultural and Food Chemistry, 2015, 63(44), 9715-9721

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: NADH ,  Ammonium formate ,  Oxygen Catalysts: L-Amino acid dehydrogenase ,  Formate dehydrogenase (NADP) ,  Hydroxyisocaproate dehydrogenase ,  D-Hydroxyisocaproate dehydrogenase Solvents: Water ;  6 h, pH 7, 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
المراجع
A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acids
Gourinchas, Geoffrey; Busto, Eduardo; Killinger, Manuela; Richter, Nina; Wiltschi, Birgit; et al, Chemical Communications (Cambridge, 2015, 51(14), 2828-2831

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: 6A-Amino-6C-(1-butyl-1H-imidazolium-3-yl)-6A,6C-dideoxy-β-cyclodextrin chloride … Solvents: Water ;  rt
المراجع
A family of single-isomer, dicationic cyclodextrin chiral selectors for capillary electrophoresis: Mono-6A-ammonium-6C-butylimidazolium-β-cyclodextrin chlorides
Dai, Yun; Wang, Shuye; Zhou, Jie; Tang, Jian; Tang, Weihua, Electrophoresis, 2013, 34(6), 833-840

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: 6A-Amino-6C-(1-butyl-1H-imidazolium-3-yl)-6A,6C-dideoxy-β-cyclodextrin chloride … Solvents: Water ;  pH 6.0, 25 °C
المراجع
Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparation
Dai, Yun; Wang, Shuye; Wu, Jianhua; Tang, Jian; Tang, Weihua, RSC Advances, 2012, 2(33), 12652-12656

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Catalase ,  Glycolate oxidase ;  pH 7, 18 °C
المراجع
Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris
Das, Shuvendu; Glenn, James H. IV; Subramanian, Mani, Biotechnology Progress, 2010, 26(3), 607-615

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Raw materials

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preparation Products

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